Product packaging for Orthohydroxyatorvastatin(Cat. No.:CAS No. 214217-86-4)

Orthohydroxyatorvastatin

Cat. No.: B1311709
CAS No.: 214217-86-4
M. Wt: 574.6 g/mol
InChI Key: CZBPKFICAYVHHM-JWQCQUIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Orthohydroxyatorvastatin (o-OH-ATV) is a major, pharmacologically active ortho-hydroxylated metabolite of the lipid-lowering drug Atorvastatin . It is formed in vivo primarily via hepatic metabolism by cytochrome P450 enzymes, including CYP3A4 . This metabolite is a key subject of research due to its significant contribution to the overall therapeutic activity of its parent drug; approximately 70% of the total inhibitory activity against HMG-CoA reductase in plasma is attributed to the combined effect of Atorvastatin's active metabolites . Research indicates that this compound, along with its para-hydroxy analogue, possesses potent free radical scavenging (antioxidant) activity that protects lipoproteins like LDL from oxidation, an effect not exhibited by the parent Atorvastatin itself . Quantum chemical studies suggest that the mechanism for this antioxidant capacity is a thermodynamically preferred direct hydrogen atom transfer (HAT) pathway . This makes it a valuable compound for investigating the pleiotropic effects of statin therapy beyond cholesterol reduction . In the research setting, this compound is primarily used as a critical reference standard in analytical method development and pharmacokinetic studies . It is quantified using techniques such as UPLC-MS/MS to understand drug metabolism, disposition, and protein binding in various physiological and disease states . Studies have shown that its plasma concentration, along with that of other metabolites, can be a factor in research models of drug-induced myopathy . This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35FN2O6 B1311709 Orthohydroxyatorvastatin CAS No. 214217-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBPKFICAYVHHM-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214217-86-4
Record name Orthohydroxyatorvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORTHOHYDROXYATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies and Structural Modifications

Biocatalytic Pathways for Precursor and Intermediate Synthesis

In humans, the hydroxylation of atorvastatin (B1662188) is primarily carried out by the cytochrome P450 family of enzymes, with CYP3A4 being the main enzyme responsible for generating both ortho- and para-hydroxylated derivatives. rsc.org This enzymatic reaction occurs mainly in the liver and involves the insertion of a hydroxyl group onto the phenyl ring of the atorvastatin molecule. rsc.org The high selectivity of CYP3A4 for the ortho position leads to the formation of orthohydroxyatorvastatin (B1231718). rsc.org

Beyond human metabolism, biotechnological approaches have been explored for the synthesis of hydroxylated statin metabolites. Research has demonstrated that bacterial enzymes can serve as effective biocatalysts. Specifically, mutants of the bacterial cytochrome P450 enzyme, CYP102A1, have been successfully used to catalyze the hydroxylation of atorvastatin. researchgate.nethmdb.ca These enzymatic strategies are advantageous as they can offer high regioselectivity and operate under environmentally friendly conditions, avoiding the need for complex chemical synthesis steps. hmdb.ca Some engineered CYP102A1 mutants have shown the ability to produce 4-OH atorvastatin with high catalytic activity, highlighting the potential of biocatalysis in producing significant quantities of statin metabolites for research and analytical purposes. researchgate.net

Key Enzymes in the Biocatalytic Synthesis of Hydroxylated Atorvastatin

EnzymeOrganism/SystemRoleProduct(s)
Cytochrome P450 3A4 (CYP3A4)Human LiverMajor enzyme for atorvastatin metabolism. rsc.orgortho-hydroxyatorvastatin, para-hydroxyatorvastatin
Cytochrome P450 102A1 (CYP102A1) MutantsBacteria (e.g., Bacillus megaterium)Biocatalyst for producing atorvastatin metabolites. researchgate.nethmdb.ca4-OH atorvastatin

Novel Chemical Syntheses of Hydroxylated Statin Analogs

Direct chemical synthesis of this compound is not the common route for its production; it is typically obtained as a product of atorvastatin metabolism. rsc.org Therefore, novel chemical syntheses focus on the efficient and stereoselective construction of the atorvastatin parent molecule. The complexity of atorvastatin, which features a pentasubstituted pyrrole (B145914) core and a chiral dihydroxyheptanoic acid side chain, has driven the development of several innovative synthetic strategies. nih.govnih.gov

One of the foundational methods for constructing the pyrrole core of atorvastatin is the Paal-Knorr synthesis . nih.govnih.gov This convergent approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine that bears the chiral side chain. nih.gov This method has been a cornerstone of industrial production but requires multiple steps for the preparation of the advanced intermediates. rsc.orgnih.gov

More recent innovations in synthetic chemistry have led to more concise and efficient routes. A notable example is the use of a multicomponent reaction (MCR), specifically the Ugi four-component reaction . nih.gov This strategy allows for the rapid assembly of a key intermediate in significantly fewer steps compared to traditional linear syntheses. nih.gov An MCR-based approach can combine an amine, a carboxylic acid, an isocyanide, and a carbonyl compound in a single pot to generate complex molecular structures, streamlining the synthesis of the atorvastatin framework. nih.gov

Another advanced strategy involves a late-stage regioselective 1,3-dipolar cycloaddition of a münchnone with an acetylene (B1199291) derivative to form the pyrrole ring. nih.gov These modern methods highlight a shift towards more convergent and atom-economical syntheses in the preparation of atorvastatin and its analogs. nih.govnih.gov

Comparison of Synthetic Reactions for Atorvastatin Core Assembly

ReactionDescriptionKey Advantage
Paal-Knorr Pyrrole SynthesisCondensation of a 1,4-dicarbonyl compound with a primary amine. nih.govRobust and well-established for industrial scale-up. rsc.orgnih.gov
Ugi Four-Component ReactionA one-pot reaction combining four different starting materials. nih.govHighly convergent, significantly reduces the number of synthetic steps. nih.gov
Münchnone CycloadditionA 1,3-dipolar cycloaddition to form the pyrrole ring at a late stage. nih.govOffers high regioselectivity in the construction of the core structure. nih.gov

Derivatization Approaches for Research Probes

While the synthesis of derivatized forms of this compound to serve as research probes (e.g., fluorescent or biotinylated analogs) is not extensively documented in the literature, the inherent chemical properties of the molecule provide a basis for such modifications. The development of these probes is essential for studying the compound's interactions, distribution, and mechanism of action at a molecular level.

The photophysical characteristics of this compound have been scientifically evaluated, providing foundational data for the design of fluorescent probes. Studies have shown that the presence of the phenolic hydroxyl group influences the molecule's photochemistry. Upon direct excitation, both atorvastatin and this compound can form phenanthrene-like intermediates.

A key finding is that the phenolic hydroxyl group allows this compound to act as a hydrogen donor towards certain triplet excited states, a property not shared by the parent atorvastatin molecule. This distinct reactivity, along with its ability to participate in energy transfer mechanisms, could be exploited in the design of specific photochemical or fluorescent probes to investigate biological systems. For instance, the hydroxyl group could serve as a reactive handle for attaching a fluorophore or other reporter tags, allowing for visualization and tracking of the molecule within cellular environments. Although specific synthetic protocols for such probes are not yet published, the characterization of its unique photochemical behavior is the first critical step toward their rational design.

Biotransformation and Metabolic Fates

Formation Pathways of Orthohydroxyatorvastatin (B1231718)

The creation of this compound from its parent compound, atorvastatin (B1662188), is an oxidative process primarily mediated by a specific family of enzymes located predominantly in the liver.

Atorvastatin is extensively metabolized in the liver and the gut wall, a process that is critical to its pharmacologic activity and clearance. nih.govnews-medical.net The primary pathway for the formation of this compound is hydroxylation, a type of oxidation reaction catalyzed by the cytochrome P450 (CYP) enzyme system. wikipedia.org Specifically, enzymes CYP3A4 and CYP3A5 are the main catalysts responsible for converting atorvastatin into its active hydroxylated metabolites: this compound and parahydroxyatorvastatin. nih.govclinpgx.orgnih.gov Both the parent atorvastatin acid and its lactone form serve as substrates for these enzymes. nih.gov The resulting ortho- and parahydroxylated metabolites are pharmacologically active and are credited with approximately 70% of the circulating inhibitory activity against HMG-CoA reductase. wikipedia.orgdroracle.aidroracle.ai

While both CYP3A4 and CYP3A5 contribute to the metabolism of atorvastatin, their contributions are not equal. In vitro studies using human liver microsomes and recombinant CYP3A enzymes have demonstrated that CYP3A4 is the principal isoform responsible for atorvastatin metabolism. nih.govresearchgate.net

Kinetic analyses have shown that the intrinsic clearance (CLint) rate for the formation of this compound by CYP3A4 is significantly higher than that by CYP3A5. Specifically, the CLint rate by CYP3A4 is 5.0-fold greater than the corresponding rate by CYP3A5. nih.govresearchgate.nettandfonline.com This indicates a preferential metabolism by CYP3A4. nih.govresearchgate.net Consequently, genetic polymorphisms in the CYP3A5 gene may not be a critical factor in the variability of atorvastatin's effects among individuals. nih.gov

Table 1: Comparative Intrinsic Clearance (CLint) for this compound Formation

Enzyme Isoform Relative Intrinsic Clearance (CLint) Rate
CYP3A4 5.0-fold higher than CYP3A5
CYP3A5 Baseline

Data sourced from studies on human recombinant CYP3A enzymes. nih.govresearchgate.net

Subsequent Metabolic Reactions of this compound

Following its formation, this compound is not metabolically inert. It undergoes further biotransformation reactions, including interconversion with its lactone form and conjugation reactions, which are crucial for its eventual elimination from the body.

Glucuronidation is another major pathway in the metabolism of atorvastatin and its metabolites, including this compound. news-medical.netclinpgx.orgdroracle.ai This process involves the covalent addition of a glucuronic acid moiety to the molecule, which generally increases its water solubility and facilitates its excretion. The reaction is catalyzed by UDP-glucuronosyltransferases (UGT). clinpgx.orgdroracle.ai Specifically, this compound can be converted to this compound glucuronide. drugbank.com The UGT isoforms UGT1A1 and UGT1A3 have been identified as being involved in the glucuronidation of atorvastatin and its metabolites. nih.govclinpgx.orgdrugbank.com Interestingly, the conversion of the active acid form to the inactive lactone can also proceed via an acyl-glucuronide intermediate, a reaction predominantly catalyzed by UGT1A3. nih.gov

Comparative In Vitro Metabolic Depletion Studies with Other Statin Metabolites

To understand the metabolic stability of this compound, it is useful to compare its depletion rate in in vitro systems with that of other statin metabolites. A comprehensive study investigating the metabolism of various statins and their metabolites in human liver microsomes (HLMs) provides valuable comparative data. nih.govresearchgate.net

The study found that, in general, statin lactones were metabolized to a much greater extent than their corresponding acid forms in HLMs. nih.gov The metabolism of the lactone of 2-hydroxyatorvastatin (this compound) was found to be slower compared to the extensive metabolism of atorvastatin lactone and simvastatin (B1681759) lactone. nih.govresearchgate.net

Table 2: Comparative In Vitro Metabolic Clearance of Statin Lactone Metabolites in Human Liver Microsomes (HLMs)

Statin Metabolite (Lactone Form) Intrinsic Clearance (CLint) (µl/min per mg)
Atorvastatin Lactone 3,700
2-Hydroxyatorvastatin (ortho) Lactone 20-840
4-Hydroxyatorvastatin (para) Lactone 20-840
Simvastatin Lactone 7,400

This data provides a comparative view of the metabolic rates of different statin lactones. nih.govresearchgate.net

These findings highlight that while this compound is an active metabolite, its subsequent metabolic conversion, particularly in its lactone form, proceeds at a moderate pace compared to other major statin metabolites. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action

HMG-CoA Reductase Inhibitory Activity

As a member of the statin family, orthohydroxyatorvastatin's primary pharmacological action is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the biosynthesis of cholesterol. youtube.com

The inhibitory potency of a statin is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research comparing the pharmacodynamic effects of various statins and their metabolites has provided insights into the activity of This compound (B1231718).

Table 1: Comparative Inhibitory Potency of Statins against HMG-CoA Reductase This table is interactive. Click on headers to sort.

Compound Reported IC50 Range (nM) Potency Relative to Atorvastatin (B1662188)
This compound 3-20 (Estimated) Similar
Atorvastatin 3-20 (Estimated) -
Simvastatin (B1681759) ~0.1 (Steady-state Ki*) More Potent
Rosuvastatin ~0.1 (Steady-state Ki*) More Potent
Fluvastatin Higher than Atorvastatin Less Potent
Pravastatin Higher than Atorvastatin Less Potent

Note: Ki (steady-state inhibition constant) is another measure of potency, with lower values indicating higher potency. nih.gov Data is compiled from comparative studies. helsinki.finih.gov

The potent inhibition of HMG-CoA reductase by statins is rooted in their structural similarity to the natural substrate, HMG-CoA. Structural studies of the catalytic portion of human HMG-CoA reductase complexed with atorvastatin have revealed the precise nature of this interaction. rcsb.org

Statins, including this compound, occupy a portion of the HMG-CoA binding site, effectively blocking the substrate's access to the enzyme's active site. rcsb.orgnih.gov The inhibitor's structure allows it to form numerous interactions with the amino acid residues within this site. The active site is a cavity located at the interface between two monomers of the enzyme. mdpi.com This binding is characterized by a high affinity, which is significantly greater than that of the natural substrate, HMG-CoA. nih.gov The binding of the statin induces a conformational change in the enzyme structure, which further contributes to the reduction of its catalytic activity. nih.gov Key residues in the active site that interact with the inhibitor include those from the L and S domains of the enzyme. proteopedia.org

The mechanism by which this compound inhibits HMG-CoA reductase is competitive inhibition. helsinki.fi This means that the inhibitor and the natural substrate, HMG-CoA, compete for the same active site on the enzyme. youtube.com Due to its high affinity for the enzyme, the statin effectively outcompetes HMG-CoA, thereby preventing the synthesis of mevalonate and subsequent cholesterol production. nih.gov The binding affinity of statins for HMG-CoA reductase can be up to 10,000 times higher than that of HMG-CoA. nih.gov This strong, competitive binding is a key factor in the sustained inhibition of the cholesterol biosynthesis pathway.

Modulation of Nuclear Receptors and Gene Expression

Beyond its direct enzymatic inhibition, this compound also modulates the activity of nuclear receptors, which are transcription factors that regulate gene expression. This action is particularly relevant to the expression of enzymes and transporters involved in drug metabolism.

This compound has been identified as a ligand and activator of the Pregnane (B1235032) X Receptor (PXR). nih.govnih.gov PXR is a key xenosensor that regulates the expression of a wide array of genes involved in the detoxification and elimination of foreign substances, including drugs. nih.gov

Upon activation by a ligand like this compound, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on the DNA, initiating the transcription of target genes. Studies in primary human hepatocytes have shown that this compound effectively induces the expression of several PXR target genes. nih.gov

Specifically, this compound has been demonstrated to induce the protein expression of Cytochrome P450 3A4 (CYP3A4) and Cytochrome P450 2B6 (CYP2B6). nih.gov The induction of CYP3A4 protein by this compound was found to be comparable to that of the potent PXR agonist rifampin. nih.gov Furthermore, research indicates that it can induce other PXR target genes, such as UDP glucuronosyltransferase 1 family, polypeptide A3 (UGT1A3), as effectively as its parent compound. nih.gov The molecular mechanism behind this activation involves the ligand-dependent release of co-repressors from PXR, allowing for the recruitment of co-activators and the initiation of transcription. nih.govnih.gov

Table 2: PXR-Mediated Target Gene Induction by this compound This table is interactive. Click on headers to sort.

Target Gene Function Effect of this compound
CYP3A4 Major drug-metabolizing enzyme Induction of mRNA and protein expression nih.gov
CYP2B6 Drug-metabolizing enzyme Induction of mRNA and protein expression nih.gov

| UGT1A3 | Drug conjugation (glucuronidation) | Induction of gene expression nih.gov |

The Constitutive Androstane Receptor (CAR) is another nuclear receptor that plays a crucial role in regulating the expression of drug-metabolizing enzymes, often with overlapping targets to PXR. nih.gov While the parent compound, atorvastatin, has been shown to be a direct ligand of CAR, studies investigating the effects of its metabolites have revealed a different interaction profile. drexel.edunih.govdrugbank.com

Research utilizing various experimental approaches, including ligand binding assays, has concluded that the metabolites of atorvastatin, including this compound, are ligands for PXR but not for CAR. nih.govnih.govsigmaaldrich.com This indicates a degree of specificity in the interaction of this compound with nuclear receptors, preferentially activating the PXR pathway to modulate gene expression.

Influences on Cellular Signaling Pathways

In cellular models of neuronal stress, this compound exhibits significant neuroprotective effects by modulating the cAMP response element-binding protein (CREB) pathway. caymanchem.com Studies using primary rat cortical neurons subjected to oxygen and glucose deprivation (OGD), a model for ischemic injury, show that post-treatment with this compound can rescue specific neuronal populations. caymanchem.com

This protective effect is selective for large, glutamic acid decarboxylase-positive (GAD+), GABAergic neurons. ahajournals.org The mechanism underlying this specificity involves a notable increase in the phosphorylation of CREB (pCREB) within these GABAergic neurons following treatment. caymanchem.comahajournals.org this compound was found to increase the neuronal uptake of glutamate (B1630785), which provides a rationale for this selective effect. Large GABAergic neurons possess a higher ratio of synaptic N-methyl-D-aspartate (NMDA) receptors, which promote pCREB, compared to extrasynaptic NMDA receptors, which reduce pCREB. ahajournals.org By boosting the intrinsic pro-survival factor pCREB in this specific neuronal subset, this compound contributes to their protection from OGD-induced cell death. ahajournals.org

Table 2: Neurotrophic Effects of this compound in a Cellular Model
Cellular ModelConditionTreatmentKey Pathway ModulatedOutcome
Primary Rat Cortical NeuronsPost-Oxygen and Glucose Deprivation (OGD)This compound (600 nM)Increased phosphorylation of CREB (pCREB)Selective neuroprotection of large GABAergic neurons. caymanchem.comahajournals.org

This compound demonstrates direct antioxidant properties in in vitro settings. caymanchem.com Its chemical structure, particularly the presence of a phenolic hydroxyl group, allows it to act as a hydrogen donor, which is a mechanism for neutralizing free radicals. nih.gov

Research has shown that this metabolite effectively inhibits lipid peroxidation. caymanchem.com In assays using 1,2-dilinoleoyl-sn-glycero-3-PC (DLPC) vesicles, this compound inhibited the formation of lipid hydroperoxides in a concentration-dependent manner. caymanchem.com Furthermore, it reduced the formation of copper sulfate-induced thiobarbituric acid reactive substances (TBARS) in human low-density lipoprotein (LDL), another key marker of oxidative damage. caymanchem.com These findings indicate a capacity to protect lipid structures from oxidative stress. caymanchem.com

Table 3: Antioxidant Activity of this compound in In Vitro Models
In Vitro ModelMarker of Oxidative StressEffect of this compound
DLPC VesiclesLipid hydroperoxide formationInhibited in a concentration-dependent manner. caymanchem.com
Human LDLTBARS formationInhibited in a concentration-dependent manner. caymanchem.com

This compound has been shown to regulate inflammatory mediators, specifically the CXC chemokine Growth-Regulated Oncogene-alpha (GROα), which is involved in inflammatory processes such as atherosclerosis. ahajournals.org In in vitro models, the compound modulates GROα expression and secretion in a cell-type-specific manner. ahajournals.org

In THP-1 macrophages, this compound significantly reduced the secretion of GROα that was induced by the pro-inflammatory cytokine Interleukin-1β (IL-1β). ahajournals.org This downregulatory effect was observed at the mRNA level and was reversible with the addition of mevalonate, indicating its connection to the HMG-CoA reductase pathway. ahajournals.org In contrast, the effect in Human Umbilical Vein Endothelial Cells (HUVECs) appears to occur at a post-transcriptional level. ahajournals.org In these cells, this compound did not reduce GROα mRNA but instead caused a dose-dependent increase in its intracellular storage, leading to reduced secretion. ahajournals.org This suggests a mechanism involving the inhibition of the exocytosis pathway in endothelial cells. ahajournals.org

Table 4: Regulation of GROα by this compound in In Vitro Models
Cell ModelInflammatory StimulusTreatmentEffect on GROαMechanism
THP-1 MacrophagesInterleukin-1β (IL-1β)This compoundReduced secretion. ahajournals.orgDownregulation at the mRNA level; reversed by mevalonate. ahajournals.org
Human Umbilical Vein Endothelial Cells (HUVECs)Interleukin-1β (IL-1β)This compoundReduced secretion. ahajournals.orgPost-transcriptional; increased intracellular storage. ahajournals.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental to the analytical workflow for orthohydroxyatorvastatin (B1231718), enabling its separation from the parent drug, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly employed techniques. More recently, supercritical fluid chromatography (SFC) has emerged as a powerful alternative, offering unique selectivity and faster analysis times.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the cornerstones for the routine analysis of this compound. These techniques utilize a stationary phase, typically a C18 reversed-phase column, and a liquid mobile phase to separate analytes based on their physicochemical properties. researchgate.netbenthamdirect.comnih.govbohrium.comrsc.orgnih.govnih.govnih.govnih.govptfarm.plemrespublisher.comwjarr.comnih.govcore.ac.ukwaters.com The choice of column, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

Numerous HPLC and UHPLC methods have been developed and validated for the simultaneous determination of atorvastatin (B1662188) and its hydroxylated metabolites, including this compound, in human plasma. researchgate.netbenthamdirect.com A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate). nih.govmdpi.comresearchgate.net UV detection at a wavelength of around 248 nm can be employed for quantification. researchgate.netbenthamdirect.com

The performance of these methods is rigorously validated to ensure their reliability. Key validation parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). For instance, one validated RP-HPLC method demonstrated linearity in the range of 0.025 - 1.0 μg/ml for this compound, with intra- and inter-assay precision (expressed as relative standard deviation) at ≤11% and accuracy (expressed as relative error) at ≤15%. researchgate.netbenthamdirect.com Another UHPLC-MS/MS method reported a linear range of 0.2–40 ng/mL for this compound, with intra- and inter-day precision variations between 3.3% and 13.9%. rsc.org

The following interactive table summarizes the key parameters of a representative HPLC method for the determination of this compound:

Representative HPLC Method Parameters for this compound Analysis

ParameterConditionReference
ColumnLiChrospher 100 RP-18 researchgate.netbenthamdirect.com
Mobile PhaseMethanol (B129727) and water (1:1, v/v) researchgate.netbenthamdirect.com
Flow Rate1.2 ml/min researchgate.netbenthamdirect.com
Detection Wavelength248 nm researchgate.netbenthamdirect.com
Linearity Range0.025 - 1.0 μg/ml researchgate.netbenthamdirect.com
Intra-assay Precision (RSD)≤11% researchgate.netbenthamdirect.com
Inter-assay Precision (RSD)≤11% researchgate.netbenthamdirect.com
Accuracy (Relative Error)≤15% researchgate.netbenthamdirect.com

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has gained traction as a valuable tool for the analysis of pharmaceutical compounds, including atorvastatin and its metabolites. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol. wisdomlib.org This technique can offer faster separations and unique selectivity compared to traditional liquid chromatography. chromatographyonline.com

A notable application of SFC in the context of atorvastatin is for the determination of its enantiomeric purity. wisdomlib.org An SFC method utilizing a Chiralpak AD-H column with a mobile phase of supercritical carbon dioxide and methanol (90:10) has been developed for the enantiospecific separation of atorvastatin within 10 minutes. wisdomlib.org While this study focused on the parent drug, the principles can be extended to its chiral metabolites like this compound.

More directly relevant is the development of an ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) method for the simultaneous determination of atorvastatin, 2-hydroxy atorvastatin (an alternative name for this compound), and tangeretin (B192479) in rat plasma. nih.gov This method employed an ACQUITY Torus 1-AA column with gradient elution and demonstrated good linearity for 2-hydroxy atorvastatin in the concentration range of 1-400 ng/mL. nih.gov

The following interactive table outlines the key aspects of a UHPSFC-MS/MS method for this compound:

UHPSFC-MS/MS Method for this compound

ParameterConditionReference
Chromatographic TechniqueUltra-High Performance Supercritical Fluid Chromatography nih.gov
ColumnACQUITY Torus 1-AA nih.gov
DetectionTandem Mass Spectrometry (MS/MS) nih.gov
Linearity Range1-400 ng/mL nih.gov
ApplicationPharmacokinetic study in rats nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection and quantification of this compound, especially when dealing with the low concentrations typically found in biological samples. rfi.ac.uk When coupled with liquid chromatography, it provides a powerful analytical platform for metabolite profiling, structural elucidation, and quantitative bioanalysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Structural Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological matrices. nih.govbohrium.comrsc.orgnih.govnih.govmdpi.comresearchgate.netakjournals.comresearchgate.nettandfonline.comnih.gov This technique combines the superior separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow, the analyte is first separated by LC, then ionized (commonly using electrospray ionization - ESI), and subsequently fragmented in the mass spectrometer. mdpi.com The specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.govmdpi.com

For this compound, positive ion ESI is commonly used. nih.govmdpi.com The precursor ion ([M+H]+) for this compound is m/z 575.4. rsc.org The selection of specific product ions for monitoring is crucial for method selectivity. Common product ions for this compound include m/z 466.2 and m/z 440.3. rsc.orgnih.govnifdc.org.cn

The application of LC-MS/MS extends beyond quantification to metabolite profiling and structural elucidation. pensoft.nettaylorandfrancis.com By analyzing the fragmentation patterns of potential metabolites, their structures can be proposed and confirmed by comparison with reference standards.

The following interactive table presents typical mass transitions used for the quantification of this compound by LC-MS/MS:

LC-MS/MS Parameters for this compound Quantification

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
This compoundPositive ESI575.4466.2 rsc.orgnih.gov
This compoundPositive ESI575.1440.3 nifdc.org.cn

Multi-stage Fragmentation (MSn) and Orthogonal Fragmentation Techniques

While tandem mass spectrometry (MS/MS or MS²) is widely used, multi-stage fragmentation (MSn) can provide even more detailed structural information. nih.gov In MSn, a product ion from a previous fragmentation step is isolated and further fragmented to generate a new set of product ions. This process can be repeated multiple times (MS³, MS⁴, etc.) to build a comprehensive fragmentation tree, which is invaluable for the structural elucidation of unknown metabolites. rfi.ac.uktaylorandfrancis.com Although specific MSn studies focused solely on this compound are not extensively detailed in the provided context, the principles are broadly applicable in metabolomics. nih.gov

Orthogonal fragmentation techniques refer to the use of different fragmentation methods within a single experiment to generate complementary structural information. For instance, combining collision-induced dissociation (CID) with other techniques like electron-transfer dissociation (ETD) or photodissociation can provide a more complete picture of a molecule's structure. nih.gov While the direct application of orthogonal fragmentation techniques to this compound is not explicitly described, these advanced methods are part of the modern analytical toolkit for comprehensive structural characterization of drug metabolites. rfi.ac.uk

High-Resolution Mass Spectrometry (HRMS) in Metabolomics

High-resolution mass spectrometry (HRMS) has become an essential tool in metabolomics for the accurate identification of metabolites. mdpi.comthermofisher.com HRMS instruments, such as Orbitrap and quadrupole time-of-flight (Q-TOF) mass spectrometers, provide very high mass resolution and accuracy, allowing for the determination of the elemental composition of an ion. researchgate.netthermofisher.com This capability is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas) and for the confident identification of unknown metabolites. thermofisher.com

In the context of atorvastatin metabolomics, HRMS can be used to generate a comprehensive profile of all metabolites present in a sample. pensoft.net By comparing the accurate masses of detected ions with theoretical masses from databases, putative metabolite identifications can be made. pensoft.net For this compound, HRMS can confirm its elemental composition and help to differentiate it from other potential isomers or interfering compounds. researchgate.net The high sensitivity and full-scan capabilities of HRMS also enable retrospective data analysis, where previously acquired data can be re-interrogated for newly discovered metabolites of interest. thermofisher.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable in the structural elucidation and confirmation of pharmaceutical compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure, functional groups, and electronic properties of a substance like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules, including metabolites like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal a complex spectrum with distinct signals corresponding to the various protons in the molecule. Key expected resonances would include:

Aromatic Protons: Multiple signals in the downfield region (typically δ 6.5-8.0 ppm) corresponding to the protons on the fluorophenyl, phenyl, and the newly introduced hydroxyphenyl rings. The substitution pattern on the hydroxyphenyl ring would influence the splitting patterns and chemical shifts of these aromatic protons.

Pyrrole (B145914) Proton: A signal characteristic of the proton on the pyrrole ring.

Heptanoic Acid Side Chain Protons: A series of signals for the protons along the dihydroxy heptanoic acid side chain, including the characteristic signals for the protons attached to the carbon atoms bearing the hydroxyl groups (CH-OH), which would appear as multiplets.

Isopropyl Group Protons: Signals corresponding to the methyl and methine protons of the isopropyl group, likely appearing as a doublet and a septet, respectively, in the upfield region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Key expected signals would include:

Carbonyl Carbon: A signal in the highly deshielded region (typically δ 160-180 ppm) for the carbonyl carbon of the amide group.

Aromatic and Pyrrole Carbons: A cluster of signals in the δ 110-160 ppm range corresponding to the carbon atoms of the aromatic and pyrrole rings. The carbon atom attached to the hydroxyl group on the hydroxyphenyl ring would show a characteristic chemical shift.

Side Chain Carbons: Signals for the carbons in the heptanoic acid and isopropyl side chains. The carbons bonded to the hydroxyl groups (C-OH) would resonate at characteristic chemical shifts.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the precise structure of this compound and unequivocally identifying the position of the hydroxyl group on the phenyl ring. While NMR is a critical tool, specific, publicly available ¹H and ¹³C NMR spectral data for this compound is not widely reported in the literature. However, analysis of the parent drug, atorvastatin, and related statins provides a strong basis for predicting the spectral characteristics of its hydroxylated metabolites. nih.govnetlify.appcompoundchem.comlibretexts.orgnih.govchemistrysteps.comresearchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups on the side chain and the newly introduced phenolic hydroxyl group.

N-H stretching vibrations from the amide group, also appearing in the 3300-3100 cm⁻¹ region.

C-H stretching vibrations from the aromatic rings and the aliphatic side chain, typically observed between 3100-2850 cm⁻¹.

A strong absorption band around 1650 cm⁻¹ due to the C=O (amide I) stretching vibration.

C=C stretching vibrations from the aromatic rings in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations from the alcohol and phenol (B47542) groups, expected in the 1260-1000 cm⁻¹ range.

A C-F stretching vibration from the fluorophenyl group, typically a strong band in the 1250-1000 cm⁻¹ region.

The region from 1450 to 600 cm⁻¹ is known as the fingerprint region, where the complex pattern of absorptions is unique to the molecule, allowing for its specific identification when compared to a reference spectrum. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound possesses multiple chromophores, including the phenyl, fluorophenyl, and hydroxyphenyl rings, as well as the pyrrole ring system. The introduction of a hydroxyl group onto one of the aromatic rings can cause a shift in the absorption maximum (λmax) compared to the parent compound, atorvastatin. A study on atorvastatin showed a λmax at 246 nm in methanol. oatext.com The UV-Vis spectrum is useful for quantitative analysis and for monitoring the purity of the compound. oatext.com

Spectroscopic TechniqueExpected Key Observations for this compoundReference Wavenumber/Wavelength
Infrared (IR) SpectroscopyO-H Stretching (Alcohols, Phenol)~3400-3200 cm⁻¹ (broad)
N-H Stretching (Amide)~3300-3100 cm⁻¹
C-H Stretching (Aromatic & Aliphatic)~3100-2850 cm⁻¹
C=O Stretching (Amide I)~1650 cm⁻¹
C=C Stretching (Aromatic)~1600-1450 cm⁻¹
C-O Stretching (Alcohol, Phenol)~1260-1000 cm⁻¹
C-F Stretching~1250-1000 cm⁻¹
UV-Vis Spectroscopyπ → π* transitions in aromatic systemsλmax ≈ 246 nm (based on atorvastatin)

Chiral Separation Methodologies for Enantiomers

This compound, like its parent compound atorvastatin, is a chiral molecule. The separation of its enantiomers is crucial for understanding their individual pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for achieving this separation.

Chiral Stationary Phases (CSPs) in Liquid Chromatography

The most common and effective approach for the chiral separation of enantiomers by HPLC is the use of chiral stationary phases (CSPs). These stationary phases are composed of a chiral selector immobilized onto a support material, typically silica (B1680970) gel. Enantiomeric separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the chiral resolution of a broad range of compounds, including atorvastatin and its related substances. phenomenex.comresearchgate.netchiraltech.comwisdomlib.org Columns such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-RH (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated successful separation of atorvastatin's diastereomers. researchgate.netwisdomlib.org For instance, a method using a Chiralcel® OD-RH column with a mobile phase of n-hexane and 2-propanol (95:5 v/v) achieved baseline separation of atorvastatin diastereomers. researchgate.net Another study reported the successful separation of atorvastatin and its enantiomer using a Lux® Amylose-1 column, which is a USP L51 designated column. phenomenex.com Supercritical fluid chromatography (SFC) using a Chiralpak AD-H column has also been shown to be a rapid and efficient method for the enantiomeric separation of atorvastatin. magtechjournal.comwisdomlib.org

Chiral Stationary Phase (CSP)Selector TypeApplication ExampleMobile Phase Example
Chiralpak® AD-HAmylose tris(3,5-dimethylphenylcarbamate)Enantiomeric purity of atorvastatin chiraltech.commdpi.comn-Hexane/Ethanol/Formic Acid (90:10:0.1 v/v/v) mdpi.com
Chiralcel® OD-RHCellulose tris(3,5-dimethylphenylcarbamate)Separation of atorvastatin diastereomers researchgate.netn-Hexane/2-Propanol (95:5 v/v) researchgate.net
Lux® Amylose-1Amylose-basedSeparation of atorvastatin and its enantiomer phenomenex.comNot specified phenomenex.com
ACQUITY UPC² Trefoil CEL2Cellulose-basedSFC separation of atorvastatin and its enantiomer magtechjournal.comCO₂/Methanol with 0.1% TFA (78:22 v/v) magtechjournal.com

Capillary Electrophoresis (CE) for Enantiomeric Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and high resolving power. For chiral separations, a chiral selector is typically added to the background electrolyte (BGE). Common chiral selectors used in CE include cyclodextrins and their derivatives. The differential interaction of the enantiomers with the chiral selector leads to differences in their electrophoretic mobilities, enabling their separation.

While specific methods for the enantiomeric resolution of this compound are not extensively detailed in the literature, CE methods have been developed for the analysis of atorvastatin, often in combination with other drugs. researchgate.netnih.govjyoungpharm.orgksu.edu.sa For instance, a capillary zone electrophoresis (CZE) method was developed for the simultaneous determination of atorvastatin and ezetimibe (B1671841) using a borate (B1201080) buffer. jyoungpharm.org The principles of this technique can be extended to the chiral separation of hydroxylated metabolites. By incorporating a suitable chiral selector, such as a cyclodextrin, into the borate buffer, it is feasible to achieve enantiomeric resolution of this compound. The optimization of parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage would be critical for achieving baseline separation of the enantiomers.

Analytical and Preparative Scale Chiral Separation Approaches

Chiral separation methodologies can be applied on both analytical and preparative scales, depending on the objective. nih.gov

Analytical Scale Separation: The primary goal of analytical scale separation is to determine the enantiomeric purity or the enantiomeric ratio of a sample. This requires high-resolution separation to accurately quantify each enantiomer, even when one is present in a very small amount. HPLC with CSPs and chiral CE are the predominant techniques for analytical scale chiral separations due to their high efficiency and sensitivity. wisdomlib.orgmagtechjournal.com These methods are essential for quality control in the pharmaceutical industry and for pharmacokinetic studies.

Preparative Scale Separation: Preparative scale separation aims to isolate pure enantiomers from a racemic mixture in sufficient quantities for further studies, such as pharmacological testing or use as a reference standard. nih.gov While analytical HPLC columns typically have internal diameters of 4.6 mm, preparative columns are much larger to accommodate higher sample loads. The transition from an analytical to a preparative method involves scaling up the chromatographic conditions, which can be challenging. Supercritical fluid chromatography (SFC) is increasingly being used for preparative chiral separations due to its advantages, including faster separation times and reduced consumption of organic solvents compared to preparative HPLC. nih.gov The isolation of pure enantiomers of this compound would be a critical step in evaluating the specific biological activity of each stereoisomer.

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to metabolism by liver enzymes and predicting its persistence in the body. This is often quantified as the intrinsic clearance (CLint) and half-life (t1/2) in in vitro systems like human liver microsomes (HLM) and primary human hepatocytes. youtube.comthermofisher.com

Liver microsomes are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. thermofisher.com Hepatocytes, being intact liver cells, contain the full complement of both phase I and phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases or UGTs) and their necessary cofactors, offering a more complete picture of hepatic metabolism. creative-bioarray.combioduro.com Stability assays in these systems typically involve incubating the compound and measuring its disappearance over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

While the metabolic pathways for the formation of orthohydroxyatorvastatin (B1231718) from its parent compound, atorvastatin (B1662188), are well-documented—primarily through the action of CYP3A4 nih.gov—specific data on the metabolic stability of this compound itself are not extensively reported in publicly available literature. Studies have detailed the intrinsic clearance for the formation of this compound by recombinant CYP3A4 and CYP3A5, indicating that CYP3A4 is the major isoform responsible. nih.gov However, quantitative values for the intrinsic clearance or half-life of this compound when it is the substrate in these hepatic systems could not be identified in the reviewed literature. Generally, for compounds metabolized by both CYP and non-CYP pathways, intrinsic clearance tends to be faster in hepatocytes than in microsomes. nih.gov

This compound has been investigated for its potential to induce the expression of drug-metabolizing enzymes. In primary human hepatocytes, this compound was found to be an inducer of CYP3A4 and CYP2B6 expression. ebmconsult.com This induction is mediated through the activation of the human pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of numerous genes involved in drug metabolism and transport. ebmconsult.com The inductive effect of this compound on CYP3A4 mRNA was observed to be of a similar magnitude to that of its parent compound, atorvastatin, and the classic inducer rifampicin. ebmconsult.com

Table 1: Effect of this compound on CYP3A4 mRNA Expression in Primary Human Hepatocytes

Compound Median Fold Induction of CYP3A4 mRNA
Rifampin 8.6
Atorvastatin 6.5
Atorvastatin Lactone 7.1
This compound 7.9

Data sourced from Marino et al., 2011. ebmconsult.com

Functional assays using recombinant systems have been employed to determine the inhibitory potency of this compound against HMG-CoA reductase. These studies have established that this compound is a potent inhibitor of the enzyme, with an in vitro IC50 value comparable to that of atorvastatin itself. droracle.ainih.gov This confirms its role as a pharmacologically active metabolite.

Table 2: In Vitro HMG-CoA Reductase Inhibitory Activity

Compound IC50 (nM)
Atorvastatin 3.71
This compound 5.54
Parahydroxyatorvastatin 3.29

Data sourced from T. M. Spee et al., 2021. droracle.ai

The entry of statins from the blood into hepatocytes, their primary site of action, is a critical step mediated by drug transporters on the cell membrane. mdpi.com Organic anion-transporting polypeptides, specifically OATP1B1 and OATP1B3, are recognized as the key hepatic uptake transporters for atorvastatin and its metabolites. helsinki.fi

In vitro studies using cellular models have confirmed that this compound is a substrate for these transporters. Research has shown that both the ortho- and para-hydroxy metabolites of atorvastatin are transported by OATP1B1. ebmconsult.com This transporter-mediated uptake is essential for the metabolites to reach their intracellular target, HMG-CoA reductase.

While the interaction has been established, specific transport kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax), for this compound with OATP1B1 or OATP1B3 are not extensively detailed in the literature. For the parent compound, atorvastatin, apparent Km values for OATP1B1 and OATP1B3 have been reported as 2.60 µM and 1.92 µM, respectively, indicating high-affinity transport. semanticscholar.org

Beyond their lipid-lowering effects, statins have been explored for other pharmacological activities, including neuroprotection. In vitro studies using a model of ischemic stroke (oxygen and glucose deprivation, OGD) have revealed a unique neuroprotective role for this compound.

In primary cultures of rat cortical neurons subjected to OGD, post-treatment with this compound provided significant neuroprotection, whereas the parent drug, atorvastatin, did not show the same effect. This protective action was specific to a subset of large GABAergic neurons. The proposed mechanism involves the ability of this compound to boost the levels of the pro-survival factor phosphorylated cAMP response element-binding protein (pCREB) within these specific neurons. Furthermore, it was found that this compound, but not atorvastatin, increased the neuronal uptake of glutamate (B1630785) from the medium, providing a rationale for its specific neuroprotective activity.

In Vivo Non-Human Animal Studies

The investigation of a drug or its metabolite in non-human animal models is a cornerstone of preclinical research, providing insights into its pharmacological effects, efficacy, and pharmacokinetics in a whole-organism setting. nih.gov Such studies often involve administering the compound to species like rats or mice to evaluate its activity in a relevant disease model. researchgate.net

Despite the well-documented in vivo pharmacology of the parent drug, atorvastatin, in various animal models nih.govportico.orgacs.orgnih.gov, dedicated preclinical in vivo studies focusing on the specific pharmacological effects of directly administered this compound could not be identified in the reviewed scientific literature. Preclinical research has predominantly centered on the administration of atorvastatin and the subsequent measurement of both the parent drug and its metabolites, rather than investigating the independent in vivo effects of the isolated metabolites.

Pharmacokinetic Profiling and Metabolite Identification in Animal Models (e.g., rat, dog)

The preclinical pharmacokinetic profile of ortho-hydroxyatorvastatin has been primarily investigated in the context of the metabolism of its parent compound, atorvastatin, in various animal models, most notably rats and dogs. Following oral administration of atorvastatin in these species, ortho-hydroxyatorvastatin is formed as a major active metabolite.

In both rats and dogs, atorvastatin undergoes extensive metabolism, with ortho- and para-hydroxylated derivatives being key metabolites. nih.govresearchgate.net Studies utilizing radiolabeled atorvastatin have identified ortho-hydroxyatorvastatin in the bile and plasma of both species. nih.gov Bile is a significant route of excretion for atorvastatin and its metabolites in rats and dogs. nih.gov Specifically, in rats, approximately 73% of an oral dose of atorvastatin-derived radioactivity is excreted in the bile, while in dogs, this figure is around 33%. nih.gov The radioactive components identified in the bile of both species included unchanged atorvastatin, para-hydroxyatorvastatin, and ortho-hydroxyatorvastatin, as well as a glucuronide conjugate of ortho-hydroxyatorvastatin. nih.gov

Plasma profiles in rats and dogs following multiple doses of atorvastatin showed the presence of ortho-hydroxyatorvastatin, with no new metabolites being identified that were not also present in the bile. nih.gov This indicates that the metabolic pathways are consistent between single and multiple dosing regimens in these preclinical models. The pharmacokinetic characteristics of ortho-hydroxyatorvastatin, along with its parent drug and other metabolites, have been quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods developed and validated for plasma from rats, dogs, and humans. nih.gov

Interestingly, studies in rats have suggested that the formation of ortho-hydroxyatorvastatin is catalyzed by cytochrome P450 enzymes, similar to what is observed in humans. nih.gov The interplay of hepatic uptake transporters and metabolic enzymes significantly influences the plasma concentrations of atorvastatin and its metabolites. nih.gov For instance, co-administration with rifampicin, an inhibitor of certain uptake transporters, markedly increased the plasma concentrations of atorvastatin and its metabolites, including ortho-hydroxyatorvastatin, in rats. nih.gov

The following table summarizes key pharmacokinetic findings related to ortho-hydroxyatorvastatin in preclinical animal models.

Animal ModelKey FindingsReference
Rat Ortho-hydroxyatorvastatin identified as a major metabolite in bile and plasma. nih.gov nih.gov
Bile is a major route of excretion for atorvastatin and its metabolites. nih.gov nih.gov
Ortho-hydroxyatorvastatin glucuronide conjugate also identified in bile. nih.gov nih.gov
Plasma profiles after multiple doses are similar to single-dose profiles. nih.gov nih.gov
Dog Ortho-hydroxyatorvastatin identified as a major metabolite in bile and plasma. nih.gov nih.gov
Biliary excretion is a significant route of elimination. nih.gov nih.gov
Ortho-hydroxyatorvastatin glucuronide conjugate also present in bile. nih.gov nih.gov
Plasma profiles after multiple doses are consistent with single-dose administration. nih.gov nih.gov

Comparative Pharmacodynamic Studies of HMG-CoA Reductase Inhibition in Animal Models

Comparative in vitro studies have been conducted to determine the inhibitory potency of atorvastatin and its metabolites on HMG-CoA reductase. These studies have revealed that ortho-hydroxyatorvastatin (also referred to as 2-hydroxyatorvastatin) possesses a similar inhibitory effect on HMG-CoA reductase as atorvastatin itself. helsinki.fi In contrast, the para-hydroxyatorvastatin metabolite appears to be considerably less active. helsinki.fi This indicates that the ortho-hydroxylation of atorvastatin maintains the molecule's ability to effectively bind to and inhibit the HMG-CoA reductase enzyme.

The table below provides a comparison of the in vitro HMG-CoA reductase inhibitory activity of atorvastatin and its ortho-hydroxy metabolite.

CompoundRelative HMG-CoA Reductase Inhibitory ActivityReference
Atorvastatin Potent Inhibitor helsinki.fi
Ortho-hydroxyatorvastatin Similar inhibitory effect to atorvastatin helsinki.fi

Exploratory Preclinical Pharmacology in Disease Models (e.g., hyperlipidemia, neurological impairment)

Beyond its role in lipid metabolism, preclinical studies have begun to explore the pharmacological effects of ortho-hydroxyatorvastatin in other disease models, particularly those related to neurological impairment.

In an in vitro model of stroke using primary cultures of rat cortical neurons subjected to oxygen and glucose deprivation (OGD), post-treatment with ortho-hydroxyatorvastatin, but not atorvastatin, demonstrated a neuroprotective effect. nih.gov This protection was specific to a subset of GABAergic neurons. nih.gov The study suggested that ortho-hydroxyatorvastatin boosts the intrinsic pro-survival factor pCREB (phosphorylated cAMP response element-binding protein) in these neurons, thereby protecting them from OGD-induced damage. nih.gov Furthermore, ortho-hydroxyatorvastatin was found to increase the neuronal uptake of glutamate from the medium, providing a potential mechanism for its specific neuroprotective action. nih.gov

While direct studies of ortho-hydroxyatorvastatin in animal models of hyperlipidemia are not extensively reported, the parent drug, atorvastatin, has been widely studied. In a hyperlipidemia rat model induced by a high-fat diet, atorvastatin administration has been shown to regulate lipid metabolism. nih.gov In miniature pigs fed a high-fat, high-cholesterol diet, atorvastatin treatment significantly reduced plasma total cholesterol and LDL cholesterol. nih.gov Given that ortho-hydroxyatorvastatin is a major active metabolite with potent HMG-CoA reductase inhibitory activity, it is understood to be a key contributor to these lipid-lowering effects observed in animal models of hyperlipidemia.

The following table summarizes the findings from exploratory preclinical studies involving ortho-hydroxyatorvastatin and its parent compound in relevant disease models.

Disease ModelAnimal/Cell ModelCompound(s) StudiedKey FindingsReference
Neurological Impairment (in vitro stroke) Rat cortical neurons (OGD)Ortho-hydroxyatorvastatin, AtorvastatinOrtho-hydroxyatorvastatin, but not atorvastatin, provided neuroprotection to GABAergic neurons. nih.gov nih.gov
Hyperlipidemia Miniature PigsAtorvastatinReduced plasma total cholesterol and LDL cholesterol. nih.gov nih.gov
Hyperlipidemia Rats (high-fat diet)AtorvastatinRegulated lipid metabolism. nih.gov nih.gov

Future Research Directions

Elucidation of Unidentified Metabolic Pathways and Minor Biotransformation Products

The primary metabolic pathway of atorvastatin (B1662188) leading to the formation of orthohydroxyatorvastatin (B1231718) via cytochrome P450 3A4 (CYP3A4) is well-documented. clinpgx.orgnih.govnih.govnih.gov Atorvastatin is extensively metabolized into its ortho- and para-hydroxylated derivatives, which are pharmacologically active, as well as various beta-oxidation products. clinpgx.orgnih.govdroracle.ai Subsequent glucuronidation of these metabolites, mediated by UGT1A1 and UGT1A3, is also a known route of biotransformation. clinpgx.orgdrugbank.com

Advanced metabolomic approaches, particularly those utilizing high-resolution mass spectrometry, could be employed to screen for novel metabolites in biological matrices from preclinical and clinical studies. nih.gov Investigating the potential for further oxidation, conjugation, or other enzymatic modifications of the this compound molecule will provide a more complete picture of its disposition. A deeper understanding of these pathways is crucial for predicting potential drug-drug interactions and for understanding the full spectrum of its biological effects.

Comprehensive Characterization of Stereoisomer-Specific Activities and Mechanisms

Like its parent compound, this compound is a chiral molecule, possessing multiple stereocenters. This stereochemistry gives rise to different enantiomers and diastereomers. nih.govresearchgate.net Research has shown that the optical isomers of atorvastatin can exhibit significant differences in their biological activities, including their ability to activate the pregnane (B1235032) X receptor (PXR) and induce various cytochrome P450 enzymes. nih.gov For instance, the clinically used 3R5R-atorvastatin displays a distinct potency in PXR activation compared to its other optical isomers. nih.gov

A critical area for future research is the comprehensive characterization of the stereoisomer-specific activities and mechanisms of this compound. It is plausible that the different stereoisomers of this metabolite also possess distinct pharmacological and toxicological profiles. This necessitates the development of robust chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), to isolate and study each stereoisomer individually. medjpps.commagtechjournal.comajol.infochiraltech.com

Subsequent in vitro and in vivo studies should then aim to:

Determine the specific HMG-CoA reductase inhibitory potency of each stereoisomer.

Evaluate their differential effects on other relevant cellular targets and pathways.

Assess their unique contributions to both therapeutic efficacy and potential off-target effects.

Development of Advanced Analytical Techniques for Real-Time Monitoring and Microanalysis

Current analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are well-established for the quantification of this compound in plasma and other biological samples. nih.govuni-saarland.desemanticscholar.orgmdpi.com These techniques offer high sensitivity and specificity, making them suitable for pharmacokinetic studies. ijpsjournal.com However, these methods typically provide a static snapshot of metabolite concentrations and require complex sample preparation.

The future of understanding the dynamic interplay of this compound within biological systems lies in the development of advanced analytical techniques capable of real-time monitoring and microanalysis. Emerging technologies that could be adapted for this purpose include:

Genetically Encoded Biosensors: These could be designed to fluoresce or produce a measurable signal upon binding to this compound, allowing for the visualization of its concentration and distribution within living cells and tissues with high spatial and temporal resolution. nih.gov

Wearable Sensors: The development of non-invasive or minimally invasive sensors capable of detecting the metabolite in accessible biofluids like sweat or interstitial fluid could revolutionize personalized medicine, enabling continuous monitoring of drug exposure. omicstutorials.comnih.gov

Advanced Mass Spectrometry Imaging: Techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) could be further refined to map the distribution of this compound and its downstream metabolites within specific tissues and organs at a microscopic level.

These advanced methods would provide unprecedented insights into the pharmacokinetics and pharmacodynamics of this compound at the cellular and subcellular level, moving beyond simple plasma concentration measurements. omicstutorials.comalwsci.comyoutube.com

Integration of Multi-Omics Data with Systems Pharmacology Models for Deeper Mechanistic Understanding

The response to statin therapy is known to be highly variable among individuals, a phenomenon influenced by genetics, diet, lifestyle, and the gut microbiome. youtube.comnih.govresearchgate.net To unravel the complex mechanisms underlying the effects of this compound, future research must move beyond single-pathway analyses and embrace a systems-level approach.

This involves the integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—with sophisticated systems pharmacology models. nih.gov By analyzing the global changes in genes, proteins, and metabolites in response to this compound, researchers can identify novel pathways and networks modulated by the compound. For example, studies have already begun to link the gut microbiome composition to variations in statin efficacy and side effects. youtube.comnih.gov

Systems pharmacology models can then be used to simulate the drug's interaction with complex biological networks, predicting its effects on cellular and physiological processes. This approach can help to:

Identify novel biomarkers that predict patient response.

Elucidate the mechanisms behind off-target effects.

Simulate the impact of genetic variations on the drug's efficacy.

Provide a more holistic understanding of how this compound interacts with the host's biology.

This integrative strategy holds the potential to unlock a deeper mechanistic understanding of the metabolite's action and pave the way for more personalized therapeutic approaches.

Design and Synthesis of Novel Chemical Probes and Analogs for Targeted Mechanistic Investigations

To precisely dissect the molecular mechanisms of this compound, the development of specialized chemical tools is essential. The design and synthesis of novel chemical probes and analogs will enable researchers to conduct targeted mechanistic investigations that are not possible with the metabolite alone.

Future directions in this area include:

Photoaffinity Probes: These are analogs of this compound that incorporate a photoreactive group. Upon exposure to light, these probes can form a covalent bond with their biological targets (e.g., HMG-CoA reductase or other off-target proteins), allowing for their identification and characterization.

Fluorescently Labeled Analogs: Synthesizing this compound derivatives with fluorescent tags would allow for direct visualization of their uptake, distribution, and localization within cells and tissues using advanced microscopy techniques.

Radiolabeled Analogs: The synthesis of radiolabeled versions, such as [18F]atorvastatin, has already shown promise as a tool for positron emission tomography (PET) imaging to assess statin-related mechanisms in vivo. nih.govrug.nl Similar approaches for this compound could provide valuable information on its tissue-specific distribution and target engagement.

Structurally Modified Analogs: Creating a library of analogs with systematic modifications to the this compound structure can help to identify the key chemical moieties responsible for its binding affinity, inhibitory activity, and potential off-target interactions. nih.govnih.govresearchgate.netjchemrev.com This can inform structure-activity relationship (SAR) studies and guide the design of future inhibitors with improved properties. acs.orgjmir.org

These chemical biology approaches will be invaluable for validating targets, exploring mechanisms of action, and identifying previously unknown interactions of this compound.

Q & A

Basic Research Questions

Q. How can researchers quantify Orthohydroxyatorvastatin in biological matrices, and what methodological considerations are critical for accuracy?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. For biological samples (e.g., serum), employ protein precipitation with methyl tert-butyl ether (MTBE) followed by evaporation and reconstitution. Include deuterated analogs (e.g., Ortho-Hydroxy Atorvastatin-D5 Lactone) as internal standards to correct for matrix effects and ionization variability . Validate limits of detection (LOD) and quantitation (LOQ) using spiked samples, ensuring recovery rates >85% .

Q. What are the primary stability challenges for this compound in experimental settings, and how can they be mitigated?

  • Methodology : Monitor degradation under varying pH, temperature, and light exposure. Use stability-indicating assays (e.g., gradient HPLC with photodiode array detection) to separate degradation products from the parent compound. Store samples at -80°C in amber vials to prevent photodegradation and hydrolytic cleavage of the lactone ring .

Q. What synthetic pathways are commonly employed to produce this compound, and how is stereochemical purity ensured?

  • Methodology : Synthesize via enantioselective catalysis, focusing on the (3R,5R) configuration. Confirm stereochemistry using chiral chromatography (e.g., Chiralpak AD-H column) and nuclear magnetic resonance (NMR) spectroscopy. Characterize intermediates via X-ray crystallography to validate spatial arrangements .

Q. How can this compound be distinguished from its parent compound, Atorvastatin, in analytical workflows?

  • Methodology : Leverage differences in retention times using reversed-phase HPLC (C18 column, acetonitrile-phosphate buffer mobile phase). Confirm structural distinctions via high-resolution mass spectrometry (HRMS) targeting the hydroxyl group at the ortho position .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s interactions with cytochrome P450 enzymes (e.g., CYP3A4)?

  • Methodology : Use human liver microsomes (HLMs) incubated with this compound and NADPH cofactor. Quantify metabolites via LC-MS/MS and calculate enzyme kinetics (Km, Vmax). Cross-validate findings with recombinant CYP isoforms to isolate isoform-specific activity .

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

  • Methodology : Conduct meta-analyses comparing study designs, including dosing regimens, sample collection timelines, and analytical methods. Validate conflicting results using harmonized protocols (e.g., FDA Bioanalytical Method Validation guidelines) and cross-laboratory reproducibility tests .

Q. What strategies are effective for isolating and characterizing this compound’s chiral impurities during synthesis?

  • Methodology : Employ chiral stationary phases (e.g., amylose-based columns) with polar organic mobile phases. Quantify impurities via peak area normalization and confirm structures using circular dichroism (CD) spectroscopy. Establish impurity thresholds per ICH Q3A guidelines .

Q. How should researchers validate analytical methods for this compound in complex matrices like atherosclerotic plaque tissue?

  • Methodology : Optimize tissue homogenization with protease inhibitors to prevent analyte degradation. Validate methods for specificity, linearity (R² >0.99), precision (RSD <5%), and accuracy (spike-recovery 85–115%). Compare results with orthogonal techniques like immunoassay to rule out matrix interference .

Q. What in vivo models are most appropriate for studying this compound’s hepatotoxicity risks?

  • Methodology : Use transgenic mice expressing human CYP3A4 to mimic human metabolic pathways. Monitor serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels post-administration. Perform histopathological analysis of liver tissue and correlate findings with plasma drug concentrations .

Methodological Resources

  • Analytical Techniques : Prioritize LC-MS/MS for sensitivity and HRMS for structural confirmation .
  • Synthesis Validation : Combine NMR, X-ray crystallography, and chiral chromatography to ensure stereochemical integrity .
  • Data Reprodubility : Adhere to FDA/ICH guidelines for bioanalytical method validation and cross-laboratory calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orthohydroxyatorvastatin
Reactant of Route 2
Orthohydroxyatorvastatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.